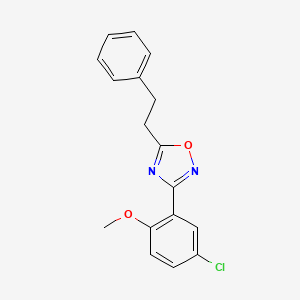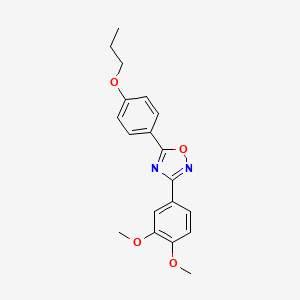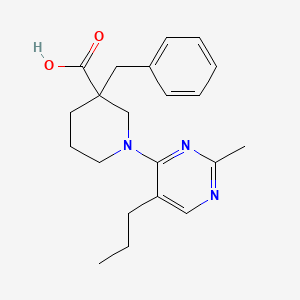![molecular formula C17H11ClN2O3S B5330823 3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine](/img/structure/B5330823.png)
3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as clofentezine and is commonly used as a pesticide. However, recent studies have shown that clofentezine has promising effects in treating various diseases.
作用機序
The mechanism of action of 3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has also been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of reactive oxygen species (ROS), and reduce the levels of pro-inflammatory cytokines. The compound has also been found to increase the expression of antioxidant enzymes, which protect cells from oxidative stress.
実験室実験の利点と制限
One of the major advantages of using 3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine in lab experiments is its high potency. The compound has been found to have a low IC50 (the concentration required to inhibit 50% of the target enzyme activity), making it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine can cause liver damage and other adverse effects.
将来の方向性
There are several future directions for the research on 3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine. One of the areas of interest is the development of novel drug formulations that can enhance the bioavailability and efficacy of the compound. Another area of research is the identification of the specific signaling pathways and enzymes targeted by the compound. This information can help in the development of more targeted therapies for cancer and other diseases. Additionally, further studies are needed to evaluate the safety and toxicity of 3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine in humans.
合成法
The synthesis of 3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine is a complex process that involves several steps. The first step involves the reaction of 4-chlorothiophenol with 4-nitrophenol in the presence of a base to form 4-(4-nitrophenoxy)thiophenol. The second step involves the reaction of 4-(4-nitrophenoxy)thiophenol with 3-bromopyridine in the presence of a base to form 3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine. This synthesis method has been optimized to obtain a high yield of the compound.
科学的研究の応用
3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to inhibit the replication of the Zika virus. Additionally, 3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-[3-(4-chlorophenyl)sulfanyl-5-nitrophenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3S/c18-12-3-5-16(6-4-12)24-17-9-13(20(21)22)8-15(10-17)23-14-2-1-7-19-11-14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQVIVHPTOODQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-{[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5330746.png)
![7-[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5330762.png)
![N-(3,5-difluorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5330766.png)

![1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one](/img/structure/B5330778.png)
![N-[3-(1H-tetrazol-5-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B5330786.png)

![N-(4-fluorophenyl)-1-[(7-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5330803.png)

![methyl 2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5330810.png)

![6-methyl-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5330848.png)
![(3R*,3aR*,7aR*)-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5330853.png)
